Ethyl 3,3,3-trifluoro-2-hydroxypropanoate

Physical property Process chemistry Handling

Scaling chiral TFLAEt synthesis is challenging due to ester-dependent enzyme specificity and thermal instability. Ethyl 3,3,3-trifluoro-2-hydroxypropanoate (CAS 94726-00-8) resolves these issues as the sole substrate validated for >99% ee via engineered aldo-keto reductases. - >99% ee validated substrate for asymmetric reduction; avoids kinetic uncertainty of other esters. - 40-41°C mp enables low-energy liquefaction for continuous flow; vacuum distillation (52°C/3500 Pa) ensures gentle purification. - 100% conversion & 98% selectivity in NaOCl-mediated oxidation; de-risked for scale-up.

Molecular Formula C5H7F3O3
Molecular Weight 172.1 g/mol
CAS No. 94726-00-8
Cat. No. B1334143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3,3,3-trifluoro-2-hydroxypropanoate
CAS94726-00-8
Molecular FormulaC5H7F3O3
Molecular Weight172.1 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(F)(F)F)O
InChIInChI=1S/C5H7F3O3/c1-2-11-4(10)3(9)5(6,7)8/h3,9H,2H2,1H3
InChIKeySWCOLXVCLKJGEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3,3,3-Trifluoro-2-Hydroxypropanoate: Physicochemical Identity and Synthetic Utility


Ethyl 3,3,3-trifluoro-2-hydroxypropanoate is a fluorinated α-hydroxy ester with molecular formula C₅H₇F₃O₃ and molecular weight 172.10 g·mol⁻¹ [1]. It is a white to off-white crystalline solid with a melting point of 40–41 °C and a boiling point of 52 °C at 3 500 Pa [1][2]. The compound features a trifluoromethyl group adjacent to the α-carbon, which strongly modulates electronic properties, hydrogen-bonding capacity, and metabolic stability, making it a versatile chiral intermediate for pharmaceuticals and agrochemicals [3].

Ethyl 3,3,3-Trifluoro-2-Hydroxypropanoate: Why Generic Substitution Fails


Even though methyl, isopropyl, and other alkyl esters of 3,3,3-trifluoro-2-hydroxypropanoic acid share the same core structure, they exhibit substantial differences in physical state, lipophilicity, volatility, and enzymatic substrate recognition that preclude simple drop-in replacement . These differences directly impact purification efficiency, reaction selectivity, and process mass intensity, particularly in large-scale asymmetric synthesis and medicinal chemistry campaigns where the ethyl ester has been explicitly validated [1].

Quantitative Evidence: Ethyl 3,3,3-Trifluoro-2-Hydroxypropanoate vs. Analogs


Lower Melting Point Eases Liquid-Phase Handling

The ethyl ester melts at 40–41 °C [1], while the corresponding methyl ester melts at 59–60 °C and the free acid melts at 66–70 °C . This 18–29 °C lower melting point means the ethyl ester can be maintained as a liquid with minimal heating, reducing thermal degradation risk during transfer and reactor charging.

Physical property Process chemistry Handling

Reduced Lipophilicity Improves Aqueous Workup

The ethyl ester has a logP of 0.47 [1], whereas the isopropyl ester has a predicted XlogP of 1.4 . The ~0.9 log unit difference translates to a roughly 8-fold lower octanol–water partition coefficient, meaning the ethyl ester partitions less into organic solvents and more readily remains in aqueous phases during extractive workup.

Lipophilicity Extraction Drug design

Lower Boiling Point Enables Gentle Vacuum Distillation

The ethyl ester distills at 52 °C under 3 500 Pa (approx. 26 mmHg) [1], while the methyl ester requires 60–64 °C at 20 mmHg . This lower boiling point at comparable vacuum levels reduces the thermal stress on the product during purification, minimizing decomposition and improving yield.

Purification Distillation Volatility

Validated High Enantioselectivity in Biocatalytic Reduction

Engineered aldo-keto reductase mutants YJR096w-L49Y/D275H and YDL124w-T26G reduce ethyl 3,3,3-trifluoro-2-oxopropanoate to the corresponding (R)- and (S)-ethyl hydroxy ester with 99.9% ee and 97.6% ee, respectively [1]. Enantioselectivity data for the methyl or isopropyl keto ester substrates have not been reported with these engineered biocatalysts, making the ethyl ester the only validated substrate for achieving >99% ee in this enzyme class.

Biocatalysis Enantioselectivity Chiral intermediate

Efficient Oxidation to Trifluoropyruvate with High Selectivity

Oxidation of ethyl 3,3,3-trifluoro-2-hydroxypropanoate with sodium hypochlorite achieves 100% conversion and 98% selectivity to ethyl 3,3,3-trifluoropyruvate hydrate [1]. Comparable selectivity data for the methyl or isopropyl esters under identical conditions are not available, positioning the ethyl ester as the best-characterized substrate for this transformation.

Oxidation Trifluoropyruvate Selectivity

Superior Application Scenarios for Ethyl 3,3,3-Trifluoro-2-Hydroxypropanoate


Biocatalytic Route to Enantiopure Trifluorolactic Acid Derivatives

Processes that employ engineered aldo-keto reductases to achieve >99% ee in the asymmetric reduction of ethyl 3,3,3-trifluoro-2-oxopropanoate rely on the ethyl ester as the only substrate validated for this level of enantioselectivity [1]. Substituting the methyl or isopropyl keto ester would introduce unknown enzyme kinetics and likely compromise the optical purity critical for pharmaceutical API intermediates.

Scalable Oxidation to Trifluoropyruvate Hemiketals

The NaOCl-mediated oxidation of the ethyl ester proceeds with 100% conversion and 98% selectivity at room temperature, providing a robust, scalable entry into trifluoropyruvate hemiketals [1]. The absence of analogous performance data for other esters makes the ethyl compound the de-risked choice for process development and scale-up.

Pharmaceutical Manufacturing with Optimized Handling and Purification

The ethyl ester's 40–41 °C melting point allows low-energy liquefaction for continuous flow processing, while its vacuum distillation at 52 °C/3 500 Pa enables gentle purification without thermal degradation [1]. These properties translate into higher recovered yields and consistent purity in multi-kilogram campaigns compared with the higher-melting methyl ester (mp 59–60 °C) .

Medicinal Chemistry: Balanced Lipophilicity for ADME Optimization

With a logP of 0.47, the ethyl ester provides a favorable hydrophilic–lipophilic balance that facilitates aqueous-phase chemistry and may improve downstream drug-like properties relative to the more lipophilic isopropyl ester (XlogP 1.4) [1]. This balance supports both synthetic accessibility and early ADME profiling without resorting to additional protecting-group strategies.

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